Source: 5-Bromo-4-hydrazino-6-methylpyrimidine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidines are known for their role in biochemistry and medicinal chemistry, particularly in the synthesis of nucleic acids and pharmaceuticals.
Classification: This compound falls under the category of halogenated pyrimidines. It contains a bromine atom, which is significant for its reactivity and potential biological activity. The presence of hydrazine and methyl groups further enhances its chemical properties.
Methods: The synthesis of 5-Bromo-4-hydrazino-6-methylpyrimidine typically involves several steps:
Technical Details: Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For example, reactions may be conducted under reflux conditions to ensure complete conversion.
Structure: The molecular structure of 5-Bromo-4-hydrazino-6-methylpyrimidine can be visualized as follows:
Data: The molecular formula is CHBrN, with a molecular weight of approximately 202.04 g/mol. This structure contributes to its chemical reactivity and potential interactions in biological systems.
Reactions: 5-Bromo-4-hydrazino-6-methylpyrimidine can participate in various chemical reactions:
Technical Details: Reaction conditions such as pH, temperature, and solvent can significantly influence the outcome and efficiency of these reactions.
The mechanism of action for 5-Bromo-4-hydrazino-6-methylpyrimidine primarily relates to its interactions with biological targets:
Data on specific targets and pathways are still under investigation but suggest potential therapeutic applications.
Physical Properties:
Chemical Properties:
Relevant data includes melting point (around 150°C) and boiling point (not well-defined due to decomposition).
5-Bromo-4-hydrazino-6-methylpyrimidine has several scientific uses:
5-Bromo-4-hydrazino-6-methylpyrimidine (C₅H₈BrN₅) is a functionally rich heterocyclic compound featuring a pyrimidine core substituted with bromo (Br), hydrazino (NHNH₂), and methyl (CH₃) groups at the 5-, 4-, and 6-positions, respectively. Its molecular weight is 218.06 g/mol, and it typically appears as a white to off-white crystalline solid. The bromo substituent acts as a good leaving group for nucleophilic substitution reactions, while the hydrazino moiety (–NHNH₂) enables diverse transformations such as condensations, cyclizations, and Schiff base formations [3] [8]. This dual reactivity makes the compound a critical intermediate for synthesizing pharmacologically active heterocycles, including pyrazolo[3,4-d]pyrimidines and fused triazolopyrimidines [3]. Its significance is underscored by its role in accessing kinase inhibitors, antimicrobial agents, and urease-targeting scaffolds [2] [6].
Table 1: Key Identifiers and Properties of 5-Bromo-4-hydrazino-6-methylpyrimidine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₅H₈BrN₅ |
Molecular Weight | 218.06 g/mol |
Key Substituents | 5-Bromo, 4-hydrazino, 6-methyl |
Core Structure | Pyrimidine |
Primary Role | Synthetic intermediate for bioactive heterocycles |
Precursor Compounds | 5-Bromo-4-chloro-6-methylpyrimidine (CAS 3438-55-9), 5-Bromo-4-methoxy-6-methylpyrimidine (CAS 4319-87-3) [5] |
Pyrimidine chemistry evolved significantly in the 20th century, driven by the discovery of nucleic acid bases (e.g., thymine, cytosine) and vitamin B₁ [4]. Early synthetic efforts focused on monosubstituted pyrimidines, but advances in halogenation and amination techniques enabled precise functionalization at multiple ring positions. The introduction of bromine at C5 and hydrazine at C4 emerged as a strategic route to enhance reactivity for annulation reactions [3] [10]. For example, 5-bromo-4-chloro-6-methylpyrimidine (CAS 3438-55-9) became a commercial precursor for synthesizing hydrazino derivatives via chloro displacement [5]. This progression mirrored broader trends in medicinal chemistry, where pyrimidine cores were leveraged in antifolates (e.g., trimethoprim) and sulfa drugs (e.g., sulfadiazine) to target bacterial dihydrofolate reductase [4]. The development of 5-bromo-4-hydrazino-6-methylpyrimidine represents a modern extension of these principles, enabling access to nitrogen-rich scaffolds like pyrazolo[3,4-d]pyrimidines—key motifs in kinase inhibitors such as osimertinib [2] [9].
Table 2: Evolution of Key Pyrimidine Intermediates in Drug Synthesis
Era | Key Intermediate | Synthetic Role | Resulting Bioactive Scaffold |
---|---|---|---|
1940s–1960s | 2-Amino-4-hydroxypyrimidine | Folic acid antagonist | Antifolates (e.g., Pyrimethamine) [4] |
1970s–1990s | 4-Chloro-5-bromopyrimidine | Cross-coupling precursor | Kinase inhibitors [9] |
2000s–Present | 5-Bromo-4-hydrazino-6-methylpyrimidine | Annulation & cyclization substrate | Pyrazolo[3,4-d]pyrimidines [3] |
The bromo substituent at C5 exerts strong electronic effects, reducing electron density at adjacent positions (C4, C6) and facilitating nucleophilic aromatic substitution (SNAr). Its steric bulk and polarizability enhance hydrophobic interactions in target binding pockets, as seen in kinase inhibitors like WZ4002, where bromo analogs improve selectivity for mutant EGFR [2] [9]. Conversely, the hydrazino group at C4 acts as a bifunctional nucleophile:
Table 3: Impact of Substituents on Reactivity and Bioactivity
Substituent | Electronic Effect | Key Reactions | Biological Role |
---|---|---|---|
5-Bromo | σₚ = +0.23 (inductive withdrawal) | SNAr, Suzuki coupling | Enhances hydrophobic binding; blocks metabolic oxidation [2] [9] |
4-Hydrazino | σₚ = −0.57 (resonance donation) | Condensation, cyclization | Anchors to enzyme active sites (e.g., urease flap residues) [6] |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8